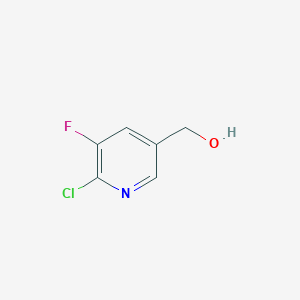

(6-Chloro-5-fluoro-3-pyridinyl)methanol

Overview

Description

Molecular Structure Analysis

The molecular formula of “(6-Chloro-5-fluoro-3-pyridinyl)methanol” is C6H5ClFNO . It has a molecular weight of 161.56 . The SMILES string representation is OCC1=CN=CC(F)=C1 .Physical And Chemical Properties Analysis

“(6-Chloro-5-fluoro-3-pyridinyl)methanol” is a solid compound . Its empirical formula is C6H6FNO , and it has a molecular weight of 127.12 . The InChI key is GGGJYJXAFSEWNM-UHFFFAOYSA-N .Scientific Research Applications

Novel Synthesis Techniques

One area of research has involved the development of novel synthesis techniques that utilize (6-Chloro-5-fluoro-3-pyridinyl)methanol or related compounds. For example, studies have reported on stereoselective syntheses of difunctionalized azabicyclohexanes, demonstrating the utility of specific reagents in rearranging iodides to alcohols and alcohols to fluorides, highlighting the compound's role in creating structurally complex molecules for potential pharmaceutical applications (Krow et al., 2004).

Catalysis and Chemical Transformations

Research has also focused on catalysis and chemical transformations, where (6-Chloro-5-fluoro-3-pyridinyl)methanol or derivatives have been employed. A notable example includes the use of palladium-catalyzed C-H halogenation reactions to prepare multi-substituted arenes, demonstrating advantages such as higher yields, better selectivity, and practicality over traditional methods (Sun, Sun, & Rao, 2014).

Advanced Material Synthesis

In the realm of advanced materials, (6-Chloro-5-fluoro-3-pyridinyl)methanol has been implicated in the synthesis of novel compounds with potential applications in materials science. This includes the synthesis and structure analysis of compounds that exhibit interesting electronic or structural properties, which could be leveraged in the development of new materials or catalytic processes (Lakshminarayana et al., 2009).

Biocatalysis and Green Chemistry

Additionally, the compound has been explored in the context of biocatalysis and green chemistry. For instance, whole-cell biocatalytic synthesis approaches using E. coli in liquid-liquid biphasic microreaction systems have been developed for the efficient synthesis of derivatives, offering a green, economical, and efficient method for compound production (Chen et al., 2021).

Safety and Hazards

properties

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUHUPHNUZSVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-5-fluoro-3-pyridinyl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)

![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)

![Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2807162.png)

![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2807166.png)

![tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2807169.png)

![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)